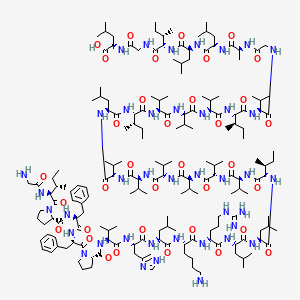
2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that belongs to the class of benzoxazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2,4-dichloro-6-methylaniline with 5-propan-2-yl-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires refluxing in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application .
類似化合物との比較
Benzoxazole Derivatives: Compounds like 5,7-dichloro-1,3-benzoxazol-2-yl derivatives share similar structural features and biological activities.
Thiazole Derivatives: Thiazole compounds also exhibit diverse biological activities and can be compared in terms of their antimicrobial and anticancer properties
Uniqueness: 2,4-Dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and benzoxazole moieties contributes to its versatility and effectiveness in various applications .
特性
分子式 |
C17H16Cl2N2O |
|---|---|
分子量 |
335.2 g/mol |
IUPAC名 |
2,4-dichloro-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Cl2N2O/c1-8(2)10-4-5-13-12(7-10)21-17(22-13)14-11(18)6-9(3)16(20)15(14)19/h4-8H,20H2,1-3H3 |
InChIキー |
LLQDGYNFRSTZJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
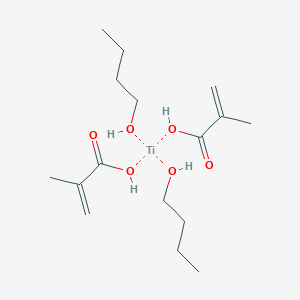
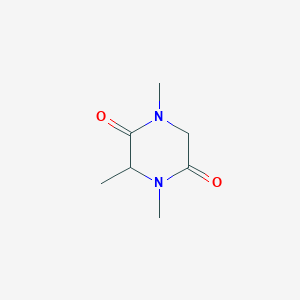
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
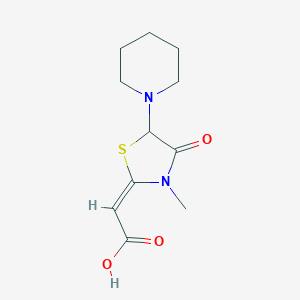

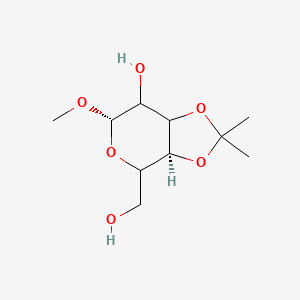

![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
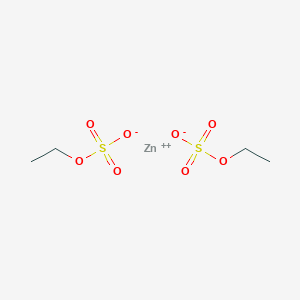
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
